1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)-
CAS No.:
Cat. No.: VC16898372
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClNO2 |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | (3R)-3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
| Standard InChI | InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3/t19-/m0/s1 |
| Standard InChI Key | HIVBATDUVFEJFZ-IBGZPJMESA-N |
| Isomeric SMILES | CN(C)CC[C@]1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a benzopyran scaffold—a fused benzene and pyran ring system—substituted at the 3-position with a 4-chlorophenyl group and a 2-(dimethylamino)ethyl chain. The (3R) stereochemistry introduces chirality, critical for its biological activity. The molecular formula, C₁₉H₂₀ClNO₂, corresponds to a molar mass of 329.8 g/mol . Key functional groups include:
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Benzopyran lactone: Imparts rigidity and influences electronic distribution.
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4-Chlorophenyl moiety: Enhances hydrophobic interactions and stabilizes receptor binding.
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Dimethylaminoethyl chain: Contributes to solubility and potential blood-brain barrier penetration.
Table 1: Key Molecular Descriptors
The three-dimensional conformation, validated via NMR and X-ray crystallography in related analogs, reveals a twisted benzopyran system that may optimize interactions with hydrophobic enzyme pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically begins with Knoevenagel condensation of o-hydroxybenzaldehyde derivatives to form the benzopyran core, followed by Claisen-Schmidt condensation to introduce the 4-chlorophenyl group . The dimethylaminoethyl side chain is incorporated via alkylation using 2-(dimethylamino)ethyl chloride under basic conditions. Critical steps include:
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Transesterification to form the lactone ring.
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Silica sulfuric acid (SSA)-catalyzed cyclization to ensure regioselectivity .
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Chiral resolution via chromatographic techniques to isolate the (3R)-enantiomer .
Table 2: Exemplary Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzopyran formation | Piperidine, ethanol, reflux | 78 |
| Alkylation | 2-(Dimethylamino)ethyl chloride, K₂CO₃, DMF | 65 |
| Chiral purification | Chiral HPLC, hexane:isopropanol | >95% ee |
Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate fidelity .
Reactivity Profile
The compound undergoes electrophilic substitution at the benzene ring and nucleophilic acyl substitution at the lactone carbonyl. The dimethylamino group facilitates quaternization reactions, enhancing water solubility for pharmacological testing .
Research Findings and Future Directions
Current Limitations
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Toxicity profiles: Limited data on acute or chronic toxicity.
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Bioavailability: Poor aqueous solubility may hinder oral administration .
Strategic Modifications
Proposed structural optimizations include:
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